An In-depth Technical Guide to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
An In-depth Technical Guide to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, a deuterated isotopologue of the widely used Atom Transfer Radical Polymerization (ATRP) initiator, Ethyl 2-bromoisobutyrate (EBiB). The strategic incorporation of deuterium atoms offers unique advantages in mechanistic studies, polymer characterization, and quantitative analysis, making it a valuable tool for advanced materials science and pharmaceutical development.
Core Compound Identification and Properties
The subject of this guide is a specific isotopically labeled compound critical for specialized applications in polymer chemistry and analytical sciences.
Systematic Name: Ethyl 2-bromo-2-(methyl-D3)propanoate-3,3,3-D3 Common Synonyms: Ethyl 2-Bromoisobutyrate-d6, EBiB-d6 CAS Number: While several CAS numbers appear in various databases, the most consistently cited for this specific d6 isotopologue is 1219804-96-3 . The non-deuterated parent compound, Ethyl 2-bromo-2-methylpropanoate, has the CAS number 600-00-0.[1][2][3][4]
Physicochemical Data Summary
A precise understanding of the compound's properties is fundamental to its effective application. The table below summarizes key data for both the deuterated and non-deuterated forms.
| Property | Ethyl 2-bromo-2-methyl-d6-propionate | Ethyl 2-bromo-2-methylpropanoate (non-deuterated) |
| CAS Number | 1219804-96-3 | 600-00-0[2][4] |
| Molecular Formula | C6H5D6BrO2 | C6H11BrO2[2][5] |
| Molecular Weight | ~201.10 g/mol | 195.05 g/mol [2][6] |
| Appearance | Colorless Liquid | Colorless Liquid[7][8] |
| Boiling Point | Not explicitly reported, expected to be similar to parent | 145-147 °C[7] |
| Density | Not explicitly reported, expected to be slightly higher than parent | ~1.31 g/cm³ at 20°C[7][8] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, chloroform)[7] | Soluble in most organic solvents (e.g., ethanol, acetone, chloroform), insoluble in water[7] |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A |
The Scientific Rationale: Why Deuteration Matters
The substitution of protium (¹H) with deuterium (²H or D) at the two methyl groups is not a trivial modification. This isotopic labeling is the core feature that imparts unique functionality to the molecule, primarily through the Kinetic Isotope Effect (KIE) and its distinct mass signature.
-
Mechanistic Elucidation in Polymerization: In ATRP, the initiator is the first building block of the polymer chain.[] Side reactions involving hydrogen atom abstraction from the initiator's methyl groups can occur. By using EBiB-d6, researchers can track the fate of these specific methyl groups. If C-D bond cleavage occurs, it will proceed at a significantly slower rate than C-H bond cleavage. This allows for the precise study of termination or chain transfer pathways that might otherwise be obscured.
-
Internal Standard for Mass Spectrometry: In pharmacokinetic studies or residual analysis of polymeric materials, EBiB-d6 serves as an ideal internal standard. It co-elutes with the non-deuterated analyte during chromatographic separation but is easily distinguished by its higher mass in a mass spectrometer.[10] This allows for highly accurate quantification, correcting for variations in sample preparation and instrument response.
-
Polymer Structure Characterization: Incorporating a deuterated initiator "tags" the beginning of every polymer chain. This is invaluable for techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy to study polymer morphology and chain-end dynamics.
Synthesis and Manufacturing Insights
While end-users typically purchase this specialized reagent, understanding its synthesis provides context for potential impurities and handling considerations. The synthesis of EBiB-d6 is analogous to its non-deuterated counterpart, beginning with a deuterated precursor.
A plausible synthetic pathway involves two main stages:
-
Bromination of a Deuterated Precursor: The synthesis starts with deuterated isobutyric acid (isobutyric acid-d7) or its corresponding ester. This precursor is brominated at the alpha-position. A common method uses N-bromosuccinimide (NBS) as the brominating agent with a radical initiator like dibenzoyl peroxide.[8][11] This approach offers better control and safety compared to using liquid bromine.[11]
-
Esterification: The resulting α-bromo-isobutyric acid-d6 is then esterified with ethanol. This reaction is typically catalyzed by a strong acid, but to minimize side reactions and corrosion, modern methods may employ catalysts like zinc bromide (ZnBr2), which can be formed in situ.[11][12]
Application Protocol: ATRP Initiation
Ethyl 2-bromo-2-methyl-d6-propionate is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled radical polymerization.[7][13] It allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[13]
Mechanism of Initiation
The core of ATRP is a reversible redox process catalyzed by a transition metal complex (e.g., Cu(I)Br/Ligand).[13]
-
Activation: The catalyst complex (Cu(I)/L) abstracts the bromine atom from EBiB-d6. This one-electron oxidation of the metal (Cu(I) → Cu(II)) generates an active radical species ((CD3)2C•COOEt) and the deactivator complex (Cu(II)Br2/L).
-
Propagation: The generated radical adds to a monomer molecule, initiating polymer chain growth.
-
Deactivation: The deactivator complex (Cu(II)Br2/L) can reversibly transfer the bromine atom back to the propagating polymer chain end, reforming a dormant species and the activator (Cu(I)/L).
This rapid, reversible deactivation process keeps the concentration of active radicals extremely low at any given moment, drastically reducing the probability of termination reactions and enabling controlled chain growth.
Exemplar Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical lab-scale polymerization using EBiB-d6 to synthesize poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromo-2-methyl-d6-propionate (EBiB-d6, the initiator)
-
Copper(I) bromide (CuBr, the catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, the ligand)
-
Anisole (solvent)
Procedure:
-
Target Calculation: Determine the desired degree of polymerization (DP). For example, for a target DP of 100, the molar ratio of [MMA]:[EBiB-d6] will be 100:1. The typical ratio for [Initiator]:[CuBr]:[Ligand] is 1:1:1.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Component Addition: Add MMA (e.g., 1.0 g, 10 mmol), Anisole (e.g., 1 mL), and PMDETA (e.g., 20.8 µL, 0.1 mmol).
-
Initiator Injection: Add EBiB-d6 (e.g., 20.1 mg, 0.1 mmol) to the flask.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) and immerse it in a pre-heated oil bath at 70°C.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing monomer conversion via ¹H NMR or GC. Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to validate the identity, purity, and isotopic enrichment of the compound.
Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for assessing chemical purity.[10][14]
-
Principle: The sample is volatilized and separated based on its boiling point and interactions with the GC column. The mass spectrometer then fragments the eluted molecules, providing a unique mass spectrum ("fingerprint") for identification.
-
Protocol Outline:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp at 10-20°C/min to a final temperature (e.g., 250°C).[10]
-
Detection: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Purity is calculated from the relative peak area of the main component. The mass spectrum will confirm the presence of the deuterated compound by showing a molecular ion peak (M+) and fragment ions that are 6 mass units higher than the non-deuterated standard.[10][14]
-
Isotopic Enrichment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive technique for confirming the location and extent of deuteration.[10]
-
¹H NMR (Proton NMR): In a high-purity EBiB-d6 sample, the signal corresponding to the six methyl protons (normally a singlet around 1.9 ppm in the non-deuterated version) will be almost completely absent. The isotopic enrichment can be quantified by comparing the integral of the residual, tiny methyl proton signal to the integral of a non-deuterated signal in the molecule, such as the ethyl group's methylene (-CH2-) or methyl (-CH3) protons.[10]
-
¹³C NMR (Carbon NMR): The carbon atoms attached to deuterium (the C(CD3)2 group) will show a characteristic multiplet splitting pattern due to C-D coupling and will have a much lower signal intensity compared to protonated carbons.
-
²H NMR (Deuterium NMR): This optional but powerful experiment directly observes the deuterium nuclei, showing a signal only for the deuterated positions and providing direct confirmation of labeling.[10]
Safety, Handling, and Storage
As with its non-deuterated analog, Ethyl 2-bromo-2-methyl-d6-propionate requires careful handling. It is classified as a flammable liquid and may cause irritation.[6][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[15][16] Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][15] It is stable under recommended storage conditions but should be re-analyzed for purity if stored for extended periods (e.g., >3 years).[1] Store away from incompatible materials like strong oxidizing agents and strong bases.[15][16]
-
First Aid:
References
-
ETHYL 2-BROMO-2-METHYL-D3-PROPIONATE-3,3,3-D3. Local Pharma Guide. [Link]
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ETHYL 2-BROMO-2-METHYLPROPANOATE | CAS 600-00-0. Matrix Fine Chemicals. [Link]
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Propanoic acid, 2-bromo-2-methyl-, ethyl ester. NIST WebBook. [Link]
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Ethyl 2-Bromoisobutyrate: Synthesis, Properties, and Applications. Medium. [Link]
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Electronic Supplementary Information of Synthesis of well-defined α,ω-telechelic multiblock copolymers in water. Royal Society of Chemistry. [Link]
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Use of functional ATRP initiators. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
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Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745. PubChem, National Institutes of Health. [Link]
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Atom transfer radical polymerization. Wikipedia. [Link]
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Method for synthesizing ethyl alpha-bromoisobutyrate. Patsnap. [Link]
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SAFETY DATA SHEET - Blocked Polyisocyanate. Covestro. [Link]
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Initiators. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
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Initiators for Continuous Activator Regeneration (ICAR) Depolymerization. Journal of the American Chemical Society. [Link]
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Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040. PubChem, National Institutes of Health. [Link]
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Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. ResearchGate. [Link]
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SAFETY DATA SHEET - Precast Gel. Blotting Innovations, Inc.. [Link]
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